(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate
Description
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3S)-morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
QDEAVVBECXEESE-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)N1CCOC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via L-Serine Derivatives (Patented Method, CN102617503A)
This method is well-documented in patent CN102617503A, emphasizing mild conditions, readily available raw materials, and industrial scalability.
Step 1: Formation of L-Serine tert-Butyl Ester
- Raw material: L-serine (10.5 g)
- Reagent: tert-Butyl acetate (30 mL)
- Catalyst: Perchloric acid (4 g, dropwise, at 0°C)
- Procedure:
- Dissolve L-serine in tert-butyl acetate.
- Add perchloric acid dropwise at 0°C, then warm gradually to 20-40°C.
- Stir for 10 hours, then wash with ammonium chloride solution.
- Adjust pH to 9-10 with salt of wormwood, extract with dichloromethane, dry over anhydrous sodium sulfate.
- Yield: Approximately 65% of L-serine tert-butyl ester (10 g).
Step 2: Chlorination to N-Chloracetyl-L-serine tert-Butyl Ester
- Dissolve the ester in dichloromethane (DCM).
- Add chloroacetyl chloride dropwise at 0°C.
- Stir and warm to 30-40°C over 1 hour.
- Wash with sodium bicarbonate solution, dry, and obtain N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-Butyl ester
- Dissolve the chlorinated intermediate in toluene.
- Add sodium ethoxide solution dropwise.
- Reflux at 80°C for several hours to induce cyclization, forming the morpholine ring with the desired stereochemistry.
Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-Butyl ester
- Dissolve the intermediate in methanol.
- Add aluminum trichloride and sodium borohydride sequentially.
- Stir at room temperature, then quench and extract.
- Yield: Approximately 84% of the target ester.
Step 5: Acidic Hydrolysis to (S)-tert-Butyl ethyl morpholine-3,4-dicarboxylate
- Dissolve the ester in methanol.
- Add hydrogen chloride solution at -10°C.
- Stir, then warm to room temperature.
- Evaporate solvents to obtain the free acid with high purity.
Summary Data Table:
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Esterification | tert-Butyl acetate, perchloric acid | 0°C to 40°C, 10 hrs | 65% | Formation of L-serine tert-butyl ester |
| Chlorination | Chloroacetyl chloride | 0°C, 1 hr | - | N-chloroacetyl intermediate |
| Cyclization | Sodium ethoxide | Reflux 80°C | - | Morpholine ring formation |
| Reduction | Aluminum trichloride, NaBH4 | Room temp | 84% | Stereoselective reduction |
| Hydrolysis | HCl in MeOH | -10°C to RT | 97% | Final free acid |
Research Data and Comparative Analysis
| Method | Raw Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Patented Route (CN102617503A) | L-serine, chloroacetyl chloride | Mild, room to moderate temperature | High stereoselectivity, scalable | Multi-step, requires careful control |
| Commercial Intermediate Route | Morpholine derivatives | Esterification, methylation | Simplified, fewer steps | Dependence on availability of intermediates |
Notes on Industrial Application
- The synthesis of (S)-tert-Butyl ethyl morpholine-3,4-dicarboxylate is optimized for high yield and stereochemical purity.
- Reaction conditions are typically mild, avoiding harsh reagents.
- Purification often involves chromatography and recrystallization.
- Safety considerations include handling of chlorinating agents and strong acids.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new morpholine derivatives with different substituents.
Scientific Research Applications
(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (S)- vs. (R)-Enantiomers
The chirality of the morpholine ring significantly impacts biological activity and synthetic utility. For instance:
- (R)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 885321-46-0) exhibits a structural similarity score of 0.98 compared to its (S)-counterpart, highlighting near-identical physical properties but divergent stereochemical interactions .
- (R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (CAS 869681-70-9) shows 1.00 similarity to its (S)-enantiomer but lacks the ethyl ester, resulting in altered solubility and reactivity .
Functional Group Variations
Substituents at position 3 influence reactivity and application:
- tert-Butyl 3-formylmorpholine-4-carboxylate (CAS 833474-06-9) replaces the ester with a formyl group, reducing steric hindrance but increasing electrophilicity (similarity: 0.93) .
- (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (CAS 783350-37-8) features a free carboxylic acid at position 3, enhancing hydrogen-bonding capacity but reducing stability under acidic conditions .
Commercial Availability and Supplier Variability
Suppliers offer varying purity grades and packaging:
- (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is available in quantities from 1g to 25g, with purity up to 99% .
- In contrast, bulk quantities (20kg) require custom synthesis, emphasizing scalability challenges for industrial applications .
Key Research Findings and Implications
Stereochemical Purity : The (S)-enantiomer is preferred in asymmetric synthesis due to its compatibility with enzymatic resolution processes, whereas the (R)-form may require costly chiral separations .
Ester Group Stability : Methyl esters (e.g., CAS 215917-98-9) hydrolyze faster than ethyl analogs under basic conditions, impacting shelf life and reaction design .
Functional Group Trade-offs : Formyl derivatives (e.g., CAS 833474-06-9) offer reactive handles for further derivatization but are less stable during long-term storage .
Q & A
Q. Why do computational predictions of pKa values for this compound differ from experimental measurements?
- Methodological Answer : Solvent models (e.g., implicit vs explicit) and steric effects from the tert-butyl group are often underestimated in simulations. Experimental validation via potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures) improves accuracy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
